3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Overview
Description
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol is a chemical compound with potential applications in various fields of science and industry. This compound features a thiophene ring substituted with bromo and methoxy groups, along with an amino group attached to a diol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the bromination of 5-methoxythiophene-2-carboxaldehyde followed by reductive amination with 3-amino-1,2-propanediol.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The diol group can be oxidized to form carbonyl compounds.
Reduction: : The bromo group can be reduced to form a hydrogen atom.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of bromoalkanes.
Substitution: : Formation of azides or other substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study the effects of thiophene derivatives on biological systems, potentially leading to new drug discoveries.
Medicine
The compound may have potential medicinal applications, such as in the development of new therapeutic agents targeting specific diseases.
Industry
In the industry, it can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methoxythiophene-2-carboxaldehyde
3-Amino-1,2-propanediol
2-Bromo-3-methylthiophene
Properties
IUPAC Name |
3-[(4-bromo-5-methoxythiophen-2-yl)methylamino]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3S/c1-14-9-8(10)2-7(15-9)4-11-3-6(13)5-12/h2,6,11-13H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUUGVJCPBART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)CNCC(CO)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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